molecular formula C31H47N3O7 B1259747 N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide

N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide

Cat. No. B1259747
M. Wt: 573.7 g/mol
InChI Key: ZPYMSTAWPQJBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 21947045 is a natural product found in Hapsidospora irregularis with data available.

Scientific Research Applications

Synthesis in Anticancer Agents

A study by Kumar et al. (2009) explored the synthesis of amino acid derivatives similar in structure to the compound , highlighting their potential in designing new anticancer agents. Specifically, certain compounds showed notable cytotoxicity in ovarian and oral cancers, indicating their application in cancer treatment research (Kumar et al., 2009).

Biological Activity in Medicinal Chemistry

Gein et al. (2018) synthesized compounds related to the queried chemical, examining their analgesic and anti-inflammatory activities. This research contributes to understanding the potential medicinal applications of such compounds (Gein et al., 2018).

Chemical Reactions in Organic Chemistry

Orlov et al. (2003) studied the reaction of β-aroylacrylic acids with heterocyclic O-diamines, leading to the formation of compounds with similar chemical structures. These findings aid in expanding the understanding of chemical reactions and potential applications in organic synthesis (Orlov et al., 2003).

N-Formylation Protocol

Aleiwi et al. (2013) developed a mild and convenient N-formylation protocol in water-containing solvents, which could be applicable to the synthesis of compounds including N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide (Aleiwi et al., 2013).

Synthesis of Heparin Saccharides

Wyss and Kiss (1975) conducted research on the synthesis of derivatives of D-glucosamine as starting materials for disaccharides, which provides insights into the synthesis processes that could be relevant to the compound (Wyss & Kiss, 1975).

properties

Product Name

N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide

Molecular Formula

C31H47N3O7

Molecular Weight

573.7 g/mol

IUPAC Name

N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide

InChI

InChI=1S/C31H47N3O7/c1-19(2)15-23(33)27(39)30(18-35,34(7)29(41)25(37)17-21(5)6)31(26(38)13-14-32,22-11-9-8-10-12-22)28(40)24(36)16-20(3)4/h8-12,18-20,23-25,36-37H,5,13-17,32-33H2,1-4,6-7H3

InChI Key

ZPYMSTAWPQJBRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C(C=O)(C(C1=CC=CC=C1)(C(=O)CCN)C(=O)C(CC(C)C)O)N(C)C(=O)C(CC(=C)C)O)N

synonyms

leualacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide
Reactant of Route 2
N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide
Reactant of Route 3
N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide
Reactant of Route 4
N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide
Reactant of Route 5
N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide
Reactant of Route 6
N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide

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